REACTION_SMILES
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[CH3:24][S:25](=[O:26])[CH3:27].[Cl:10][c:11]1[n:12][cH:13][c:14]([C:17]([F:18])([F:19])[F:20])[cH:15][cH:16]1.[K+:22].[OH-:21].[OH2:23].[OH:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[n:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[n:6][cH:7]1)[c:11]1[n:12][cH:13][c:14]([C:17]([F:18])([F:19])[F:20])[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(O)cn1
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Name
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Type
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product
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Smiles
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COc1ccc(Oc2ccc(C(F)(F)F)cn2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |